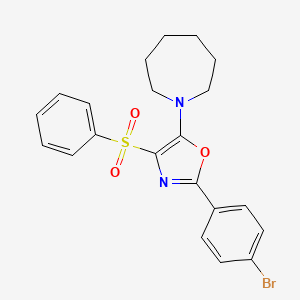
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C21H21BrN2O3S and its molecular weight is 461.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Azepan-1-yl)-2-(4-bromophenyl)-4-(phenylsulfonyl)oxazole is a synthetic compound belonging to the oxazole family. Its unique structural features, including an oxazole ring, azepane, and phenylsulfonyl group, suggest significant potential for various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its analgesic and antimicrobial properties, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C21H21BrN2O3S, with a molecular weight of 461.37 g/mol. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Oxazole Ring | Five-membered heterocyclic structure |
| Azepane | Six-membered saturated ring |
| Phenylsulfonyl Group | Enhances biological activity potential |
| Bromophenyl Moiety | Contributes to the compound's reactivity |
Analgesic Activity
Research indicates that compounds with oxazole structures exhibit analgesic properties. In particular, studies on related oxazol-5(4H)-ones have demonstrated significant analgesic effects through pharmacological tests such as the writhing test and hot plate test. For example, a study found that derivatives of oxazol-5(4H)-ones showed varying degrees of analgesic activity, suggesting that modifications in their structure can enhance efficacy .
Molecular docking studies have predicted that this compound may interact effectively with pain-related molecular targets such as cyclooxygenase-2 (COX-2), reinforcing its potential as a novel analgesic agent.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. The presence of the phenylsulfonamide group is known to contribute to antibacterial activity. Previous studies have shown that sulfonamide derivatives demonstrate broad-spectrum antimicrobial effects against various pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes. One common method involves the reaction of appropriate azepane derivatives with bromo-substituted phenols and sulfonamide precursors under controlled conditions to yield the desired oxazole compound.
Case Studies and Research Findings
Several studies have explored the biological activities of oxazole derivatives similar to this compound:
- Analgesic Activity Evaluation : A study on new oxazol-5(4H)-ones revealed that compounds containing specific functional groups exhibited significant analgesic effects in animal models, demonstrating their potential for pain management .
- Toxicity Assessment : Acute toxicity studies conducted on related compounds indicated low toxicity levels, with no significant adverse effects observed in organ histopathology during evaluations following administration in mice .
- Molecular Docking Simulations : These studies suggested favorable binding affinities for the target enzymes involved in pain pathways, supporting further investigation into their therapeutic applications .
Propriétés
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c22-17-12-10-16(11-13-17)19-23-20(28(25,26)18-8-4-3-5-9-18)21(27-19)24-14-6-1-2-7-15-24/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWERQNPABTXSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














